molecular formula C18H16N2O4 B3013657 1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid CAS No. 2287283-58-1

1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid

Cat. No.: B3013657
CAS No.: 2287283-58-1
M. Wt: 324.336
InChI Key: ZCHDSWXEVNBAMD-UHFFFAOYSA-N
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Description

1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Chemical Reactions Analysis

1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid undergoes several types of chemical reactions:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-20-14-10-6-5-9-13(14)15(16(20)17(21)22)19-18(23)24-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHDSWXEVNBAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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